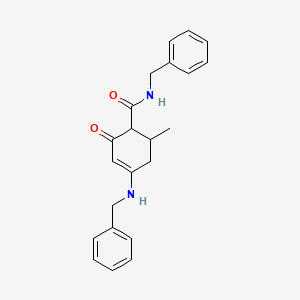

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

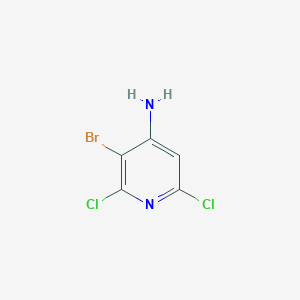

“N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” belongs to a class of compounds known as 2-oxoindolines, which are characterized by an indoline core structure with a ketone (oxo) group at the 2-position . These compounds are often involved in various biological activities and are of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” would likely consist of an indoline ring system with a ketone group at the 2-position, a sulfonamide group attached to the 5-position, and a phenyl group attached to the nitrogen of the sulfonamide group .Applications De Recherche Scientifique

Antitumor Agents

The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle and Apoptosis Regulators

The compound has been found to affect cell cycle and apoptosis. The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .

Src Kinase Inhibitors

The compound has been used in the synthesis of new N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, which have shown inhibitory activity against Src . Src is at the center of an immense signaling network, and it can also be activated by integrins, receptor tyrosine kinases, cytokine receptors, and G protein-coupled receptors . Through these interactions, Src controls multiple cancer cell functions, including cell cycle progression, survival, and metastasis .

Cancer Therapy

Increased Src activity has been observed in many human malignancies, including colon, breast, pancreas, lung, and brain cancers . Therefore, the compound’s inhibitory effect on Src makes it a potential candidate for cancer therapy .

Treatment of Pathological Disorders

Src has a critical role in other pathological disorders, such as myocardial infarction, stroke, osteoporosis, and neurodegeneration . The compound’s inhibitory effect on Src could potentially be used in the treatment of these disorders .

Drug Development

The compound’s diverse biological activities and its effects on various cellular processes make it a valuable tool in drug development . Its use in the synthesis of new derivatives and its potential therapeutic applications provide a basis for the development of new drugs .

Orientations Futures

The future directions for research on “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in 2-oxoindoline derivatives in medicinal chemistry, this compound could be of interest for drug discovery efforts .

Propriétés

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIPJIYCVUOLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598621.png)

![1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid](/img/structure/B2598626.png)

![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598628.png)

![1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2598632.png)

![dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2598634.png)

![4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598636.png)